N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 2-carbamoylphenyl substituent at the N-position and a 2-fluorophenylmethoxy group at the 1-position of the dihydropyridinone core. This structure positions the compound as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs .
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-16-9-3-1-6-13(16)12-28-24-11-5-8-15(20(24)27)19(26)23-17-10-4-2-7-14(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUFWEGKKFBUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds One common approach is to start with the appropriate substituted aniline and react it with a suitable acylating agent to introduce the carbamoyl groupFinally, the dihydropyridine ring is formed through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Substituents and Their Implications
- Carbamoyl vs. Methoxy/Halogen Substituents : The target compound’s 2-carbamoylphenyl group offers stronger hydrogen-bonding capacity compared to methoxy (electron-donating) or bromo/methyl groups in analogs. This may enhance target binding in biological systems .
- Fluorophenylmethoxy vs.
Conformational and Crystallographic Differences
- Planarity and π-Conjugation : The target compound’s amide bridge likely enables extended π-conjugation, similar to the near-planar conformation observed in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle: 8.38°). This planar structure facilitates π-π interactions in protein binding or crystal lattice formation .
Biological Activity
N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H16FN3O4
- CAS Number : 868679-28-1
- Molecular Weight : 375.36 g/mol
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the dihydropyridine ring followed by functionalization at various positions to enhance biological activity. The synthetic pathway often utilizes starting materials such as carbamoylphenyl derivatives and fluorinated phenols to achieve the desired structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on related 2-oxo-1,2-dihydroquinoline derivatives showed promising results against esophageal squamous cell carcinoma (ESCC), with some analogues exhibiting IC50 values around 10 μM in various cell lines . These findings suggest that modifications in structure can significantly impact the efficacy against cancer cells.
The proposed mechanism of action for this compound involves modulation of autophagy pathways. Autophagy is a critical process in cancer cell survival and proliferation; thus, compounds that can influence this pathway may serve as effective therapeutic agents. The structure-activity relationship (SAR) studies indicate that slight modifications can lead to substantial changes in biological activity, emphasizing the importance of molecular design in drug development .
Case Studies
A systematic evaluation involving 55 novel analogues based on similar frameworks demonstrated that structural variations could lead to significant differences in anti-proliferative activities across various cancer cell lines. Some analogues were further tested for their ability to induce autophagy and modulate cancer cell survival .
Summary Table of Biological Activities
| Activity Type | Compound Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer | Dihydroquinoline derivatives | ~10 | Effective against ESCC |
| Enzyme Inhibition | Aldehyde Dehydrogenase Inhibitors | Not specified | Potential application in drug addiction |
| Autophagy Modulation | Various analogues | Varies | Influences cancer cell survival |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
